

Domiphen bromide analytical method robustness

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Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

Cat. No.: S526505

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Frequently Asked Questions (FAQs)

- **What is a suitable HPLC method for the stability-indicating analysis of Domiphen Bromide?** A robust RP-HPLC method has been recently developed and validated. The key chromatographic conditions are summarized in Table 1 below [1].
- **How sensitive is this RP-HPLC method?** The method demonstrates excellent sensitivity with a **Limit of Detection (LOD) of 0.373 µg/mL** and a **Limit of Quantification (LOQ) of 1.132 µg/mL** [1].
- **What are the stability characteristics of Domiphen Bromide under stress conditions?** Forced degradation studies reveal that **Domiphen Bromide** is most susceptible to basic hydrolysis, followed by acidic and oxidative stress. A summary of the degradation under various conditions is provided in Table 2 [1].
- **Is this method suitable for analyzing commercial pharmaceutical products?** Yes. The method has been successfully applied to the analysis of **Domiphen Bromide** in a commercial product (Maalox oral suspension) without interference from excipients, confirming its specificity for quality control applications [1].

Experimental Protocol & Data Summary

Here you will find the detailed methodology and key validation data extracted from the search results.

Table 1: Chromatographic Conditions for Domiphen Bromide Analysis [1]

Parameter	Specification
Column	Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v)
Flow Rate	2.0 mL/min
Detection Wavelength	275 nm
Injection Volume	20 µL
Column Temperature	25 °C
Run Time	< 6 minutes

Table 2: Forced Degradation Profile of Domiphen Bromide [1]

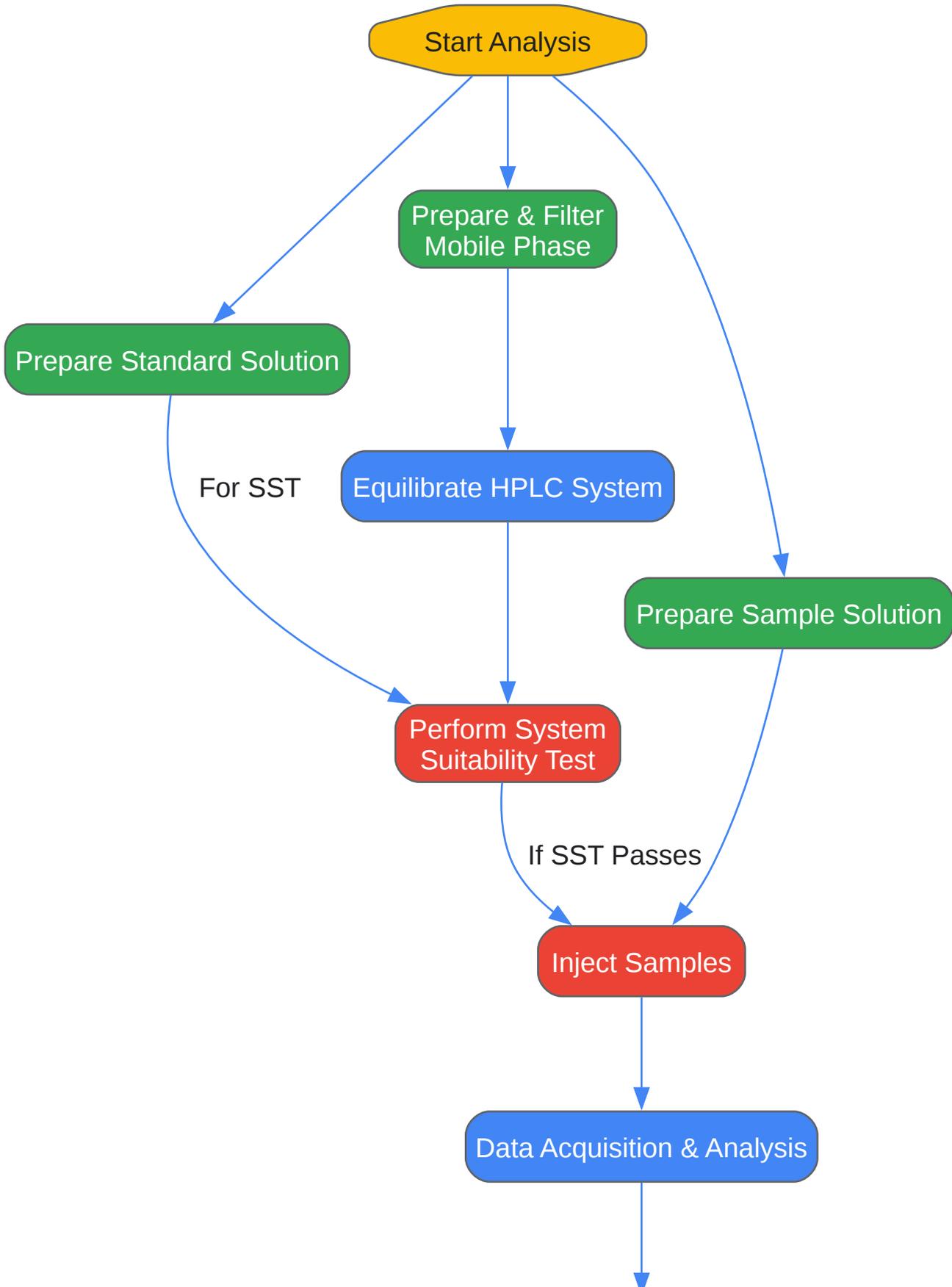
Stress Condition	Degradation Observed
Basic Hydrolysis	26.72%
Acidic Hydrolysis	18.45%
Oxidative Stress	15.23%
Thermal, Photolytic, Neutral	Successfully separated DB from degradation products

Sample Preparation Procedure:

- **Standard Solution:** Weigh and dissolve **Domiphen Bromide** in a diluent of ethanol and water (50:50, v/v) to prepare a stock solution of 1000 µg/mL. Perform serial dilutions with the same diluent to obtain working standards [1].
- **Commercial Formulation (e.g., Maalox):** Dilute 10 mL of the oral suspension to 20 mL with the ethanol-water (50:50, v/v) diluent. Filter the resulting solution through a 0.45 µm membrane before HPLC injection [1].

The following workflow diagram illustrates the key stages of the analytical process, from sample preparation to system suitability checks.

Domiphen Bromide HPLC Analysis Workflow



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Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Peak Tailing	Silanol interactions with the quaternary ammonium compound [1].	Use perchloric acid in the mobile phase to suppress silanol activity. Ensure the mobile phase pH is consistent (~2.0) [1].
Poor Retention	Mobile phase too strong (high organic content).	Decrease the ratio of acetonitrile in the mobile phase. Optimize using a Quality by Design (QbD) approach, as the method is known to be robust across a defined design space [1].
Irreproducible Retention Times	Column temperature fluctuation; Mobile phase not equilibrated.	Maintain a constant column temperature (e.g., 25°C). Ensure sufficient time for system equilibration before analysis [1].
Low Recovery from Formulation	Inefficient extraction from excipients.	Use ethanol-water (1:1, v/v) as a diluent for efficient extraction, as demonstrated for Maalox suspension [1].
Pressure Fluctuations	Particulate matter in mobile phase or sample.	Always filter the mobile phase through a 0.45 µm membrane and pre-filter sample solutions [1].

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References

1. Robust RP-HPLC Method for the Analysis of Domiphen ... [link.springer.com]

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